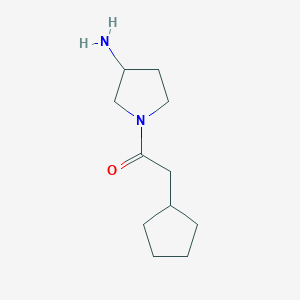
1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Pyrrolidine derivatives have been reported to have various biological activities, and their effects can vary depending on the specific functional groups attached to the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Actividad Biológica
1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one, a compound with notable pharmacological potential, has been studied for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₈N₂O
- Molecular Weight: 196.294 g/mol
- CAS Number: 1211441-98-3
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Density | Not specified |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's structural features allow it to modulate receptor activity, which may lead to various therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Neuroprotective Effects: It has shown potential in protecting neuronal cells from damage in various models of neurodegeneration.
- Anxiolytic Properties: Preliminary studies suggest that it may reduce anxiety-like behaviors in animal models.
- Antidepressant Activity: The compound may influence mood regulation pathways, providing a basis for further exploration in depression treatment.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in neuronal cell apoptosis following induced oxidative stress. The results indicated a protective mechanism involving the modulation of glutamate receptors, which are critical in excitotoxicity.
Study 2: Anxiolytic Properties
In a behavioral study using the elevated plus maze test, subjects treated with varying doses of this compound exhibited increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Study 3: Antidepressant Potential
A recent study investigated the effects of the compound on serotonin levels in the brain. Results indicated that it significantly increased serotonin turnover, which correlates with antidepressant effects observed in clinical settings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is provided below:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 1-(3-Aminopyrrolidin-1-yl)ethan-1-one | Modulates dopamine/serotonin receptors | Anxiolytic, antidepressant |
| 2-(3-Aminopyrrolidin-1-yl)cyclohexanone | Similar receptor modulation | Neuroprotective, anxiolytic |
| N,N-Dimethylpyrrolidine | Inhibits reuptake of neurotransmitters | Antidepressant, stimulant |
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-6-13(8-10)11(14)7-9-3-1-2-4-9/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJTIADMDEYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















